N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]-3-[5-(4-methylphenyl)furan-2-yl]propanamide
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Overview
Description
N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]-3-[5-(4-methylphenyl)furan-2-yl]propanamide is a complex organic compound featuring a thiazole ring, a furan ring, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]-3-[5-(4-methylphenyl)furan-2-yl]propanamide typically involves multi-step organic reactions. The process may start with the preparation of the thiazole and furan intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include thionyl chloride, sodium hydride, and various solvents like dichloromethane and ethanol. The reaction conditions often require controlled temperatures and inert atmospheres to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for maximizing yield and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]-3-[5-(4-methylphenyl)furan-2-yl]propanamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]-3-[5-(4-methylphenyl)furan-2-yl]propanamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]-3-[5-(4-methylphenyl)furan-2-yl]propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The compound’s effects are mediated through binding to these targets, altering their activity and downstream signaling processes.
Comparison with Similar Compounds
Similar Compounds
1-(4-Fluorophenyl)piperazine: Shares the fluorobenzyl group but differs in the core structure.
Disilane-bridged architectures: Although structurally different, these compounds also feature unique electronic properties.
Ethyl acetoacetate: A simpler compound used in various organic syntheses.
Uniqueness
N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]-3-[5-(4-methylphenyl)furan-2-yl]propanamide is unique due to its combination of thiazole and furan rings, which confer specific electronic and steric properties. This uniqueness makes it valuable for applications requiring precise molecular interactions and stability.
Properties
Molecular Formula |
C24H21FN2O2S |
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Molecular Weight |
420.5 g/mol |
IUPAC Name |
N-[5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-yl]-3-[5-(4-methylphenyl)furan-2-yl]propanamide |
InChI |
InChI=1S/C24H21FN2O2S/c1-16-2-6-18(7-3-16)22-12-10-20(29-22)11-13-23(28)27-24-26-15-21(30-24)14-17-4-8-19(25)9-5-17/h2-10,12,15H,11,13-14H2,1H3,(H,26,27,28) |
InChI Key |
HNKZZMFPMVNLQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=C(O2)CCC(=O)NC3=NC=C(S3)CC4=CC=C(C=C4)F |
Origin of Product |
United States |
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